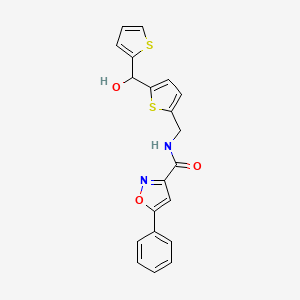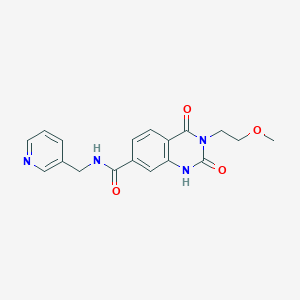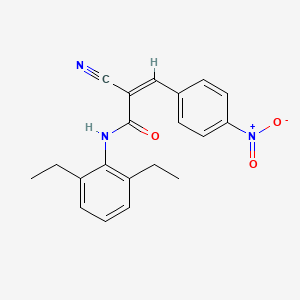
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. The adenosine A1 receptor is involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, this compound can modulate these physiological processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In cardiovascular cells, this compound can improve cardiac function by reducing oxidative stress and inflammation. In neurological cells, this compound can improve cognitive function by modulating neurotransmitter release and reducing neuroinflammation.
実験室実験の利点と制限
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows for specific modulation of this receptor. This compound is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations, including its low solubility in water and its potential off-target effects.
将来の方向性
There are several future directions for research on (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide. In cancer research, this compound could be further studied for its potential use in combination therapy with other anticancer drugs. In cardiovascular research, this compound could be further studied for its potential use in reducing ischemia-reperfusion injury in heart transplant patients. In neurological research, this compound could be further studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Conclusion:
In conclusion, this compound is a selective antagonist of the adenosine A1 receptor with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel therapies for cancer, cardiovascular diseases, and neurological disorders.
合成法
The synthesis of (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide involves the condensation of 2,6-diethylphenylamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with cyanoacetic acid to give the final product, this compound. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, this compound has been shown to improve cardiac function and reduce ischemia-reperfusion injury. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
(Z)-2-cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-15-6-5-7-16(4-2)19(15)22-20(24)17(13-21)12-14-8-10-18(11-9-14)23(25)26/h5-12H,3-4H2,1-2H3,(H,22,24)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVVECNWAPJAAQ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

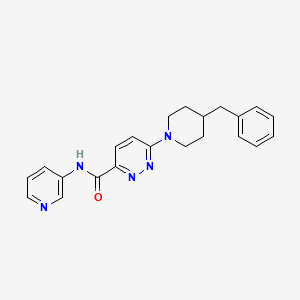

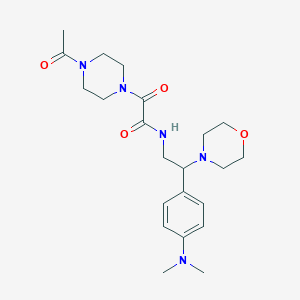
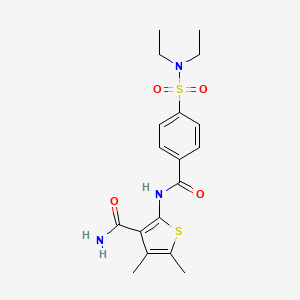
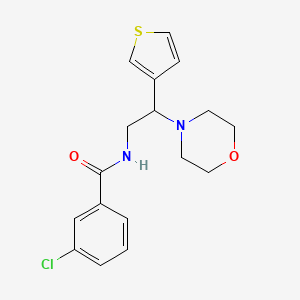

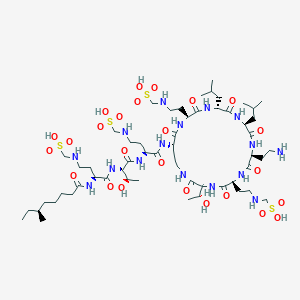
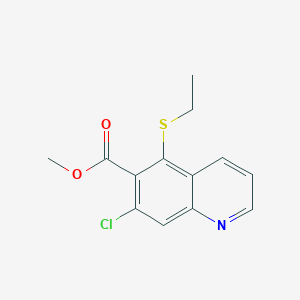
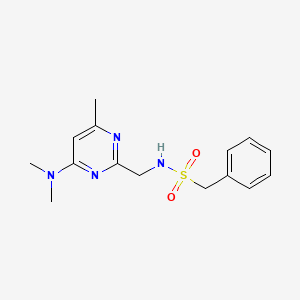
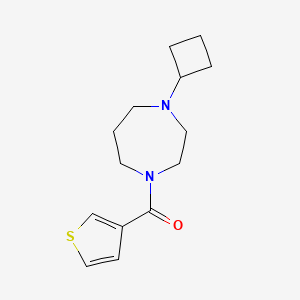
![6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2886897.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2886898.png)
